molecular formula C19H22N2O3 B15110346 N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

Cat. No.: B15110346
M. Wt: 326.4 g/mol
InChI Key: IXZOSCCZVDCTBC-UHFFFAOYSA-N
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Description

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core linked to a substituted piperidine moiety. Its structure includes a 4-methylpiperidin-1-yl group, a phenyl ring, and a ketone group, which collectively influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C19H22N2O3/c1-14-9-11-21(12-10-14)18(17(22)15-6-3-2-4-7-15)20-19(23)16-8-5-13-24-16/h2-8,13-14,18H,9-12H2,1H3,(H,20,23)

InChI Key

IXZOSCCZVDCTBC-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the furan ring through a cyclization reaction involving furfural or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-methylpiperidin-1-yl)-2-oxo-2-phenylethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Fentanyl Analogs

The compound shares structural homology with fentanyl derivatives, particularly para-fluoro furanyl fentanyl (N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-2-carboxamide) . Key differences include:

  • Substituents on the Piperidine Ring : The target compound features a 4-methylpiperidin-1-yl group, whereas para-fluoro furanyl fentanyl has a phenethyl-substituted piperidine. This difference likely alters receptor binding kinetics and metabolic stability.

Table 1: Structural Comparison with Fentanyl Analogs

Compound Name Piperidine Substituent Aromatic Group Biological Activity (Reported)
Target Compound 4-methylpiperidin-1-yl Phenyl Not explicitly reported
Para-fluoro furanyl fentanyl Phenethyl 4-fluorophenyl Opioid receptor agonist
Para-chlorofentanyl Phenethyl 4-chlorophenyl High-potency opioid agonist

Antiviral/Antibacterial Derivatives

The furan-2-carboxamide moiety is also present in antiviral candidates, such as N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide (modified fluoxetine analog) . Key distinctions include:

  • Backbone Complexity : The target compound’s piperidine and phenylketone groups contrast with the simpler benzyl-methoxyphenyl backbone in the fluoxetine derivative.

Table 2: Comparison with Antiviral Furan Derivatives

Compound Name Core Structure Primary Target Cytotoxicity Notes
Target Compound Piperidine-furanamide Not reported Unknown
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide Benzyl-methoxyphenyl-furanamide Host PI4K-OSBP pathway Moderate cytotoxicity in vitro

Analgesic and Anti-Inflammatory Agents

Furan derivatives like diarylfuranones (e.g., rofecoxib analogs) are COX-2 inhibitors . Unlike these, the target compound lacks the diaryl framework but retains the furan ring, which may confer distinct binding interactions.

Pharmacological and Toxicological Implications

  • Metabolism : The absence of halogenation (cf. para-fluoro furanyl fentanyl) could reduce oxidative metabolism risks, but the ketone group may introduce reactivity .

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